1-(4-Fluorophenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c21-15-6-9-16(10-7-15)22-20(25)23-17-8-5-14-3-1-11-24(18(14)13-17)29(26,27)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVLEPWOHUKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS Number: 898413-76-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The structure features a fluorophenyl group and a thiophenesulfonyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophenesulfonyl group can form hydrogen bonds with polar residues. These interactions modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.
Pharmacological Effects
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant effects on autoimmune diseases through modulation of Th17 cells and the retinoic acid receptor-related orphan receptor γt (RORγt). For instance, a closely related compound demonstrated promising bioavailability and efficacy in treating psoriasis in murine models at lower doses compared to established treatments .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
| Study | Target | Effect | Bioavailability | Model |
|---|---|---|---|---|
| Study 1 | RORγt | Inverse agonist activity | 48.1% (mice) | Psoriasis model |
| Study 2 | Th17 cells | Modulation of immune response | Not specified | Rheumatoid arthritis model |
| Study 3 | Various enzymes | Enzyme inhibition | Not specified | In vitro studies |
Case Studies
- Treatment of Autoimmune Diseases : A study highlighted the efficacy of tetrahydroquinoline derivatives in reducing symptoms associated with autoimmune diseases by inhibiting RORγt. The compound showed improved bioavailability compared to previous candidates, suggesting its potential as a therapeutic agent .
- In Vitro Enzyme Studies : Research conducted on similar compounds indicated that they effectively inhibited specific enzymes involved in inflammatory pathways, showcasing low cytotoxicity while maintaining potent biological effects .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves reacting a substituted isocyanate with a functionalized tetrahydroquinoline amine. A common method includes:
- Step 1: Preparation of the sulfonylated tetrahydroquinoline precursor via sulfonation of the thiophene moiety using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Coupling the sulfonylated amine with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to form the urea bond .
Key variables: - Temperature: Lower temperatures (0–5°C) minimize side reactions like oligomerization.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but require careful moisture control.
- Catalysts: Base catalysts (e.g., DBU) can accelerate the coupling step .
Yield optimization: Reported yields range from 45% to 72%, depending on purity of intermediates and stoichiometric ratios .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Answer:
Structural confirmation requires a combination of:
- NMR spectroscopy: H and C NMR identify the urea NH protons (~10–12 ppm) and sulfonyl group resonance (~160–165 ppm for C) .
- Mass spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]+) ensures correct molecular formula .
- X-ray crystallography: Single-crystal analysis resolves conformational preferences, such as the planarity of the urea moiety and sulfonyl-thiophene torsion angles. SHELX software is widely used for refinement .
Advanced: How does the thiophene sulfonyl group influence the compound’s reactivity and target binding?
Answer:
The thiophene sulfonyl group:
- Enhances lipophilicity: LogP increases by ~1.5 units compared to non-sulfonylated analogs, improving membrane permeability .
- Modulates electronic effects: The sulfonyl group withdraws electron density, stabilizing the urea NH for hydrogen bonding with biological targets (e.g., kinases) .
- Confers steric bulk: Molecular docking studies suggest the sulfonyl group occupies a hydrophobic pocket in target enzymes, as seen in analogs with similar substituents .
Advanced: What challenges arise in crystallizing this compound, and how are they resolved?
Answer:
Challenges:
- Polymorphism: Multiple crystalline forms may arise due to rotational freedom in the tetrahydroquinoline ring .
- Solvent inclusion: Polar solvents (e.g., DMSO) often co-crystallize, complicating data interpretation.
Solutions: - Slow evaporation: Use low-polarity solvents (e.g., chloroform/hexane mixtures) at 4°C to promote single-crystal growth .
- SHELX refinement: Apply restraints to disordered regions (e.g., thiophene sulfonyl group) to improve R-factor convergence .
Advanced: How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect biological activity?
Answer:
Comparative SAR studies of analogs reveal:
- 4-Fluorophenyl vs. 4-methoxyphenyl: Fluorine’s electron-withdrawing effect increases binding affinity to kinases (IC improves from 120 nM to 45 nM in RET kinase assays) but reduces metabolic stability in hepatic microsomes .
- Sulfonyl group replacement: Replacing thiophene sulfonyl with acetyl reduces potency by ~10-fold, highlighting its role in target engagement .
Advanced: What computational methods are used to model its mechanism of action?
Answer:
- Molecular dynamics (MD): Simulates conformational flexibility in aqueous and lipid environments, revealing urea NH interactions with ATP-binding pockets .
- DFT calculations: Predicts electron density distribution, identifying nucleophilic attack sites (e.g., sulfonyl oxygen) for covalent inhibitors .
- Pharmacophore modeling: Matches the compound’s sulfonyl-urea-thiophene motif to kinase inhibitor databases .
Advanced: How do conflicting solubility data in DMSO and PBS impact experimental design?
Answer:
- DMSO solubility: Reported as >50 mM, but aggregation at >1 mM in PBS (pH 7.4) may lead to false negatives in cell-based assays .
- Mitigation strategies:
- Use dynamic light scattering (DLS) to confirm colloidal stability.
- Include 0.01% Tween-80 in PBS to prevent aggregation .
Advanced: What biophysical techniques validate target engagement?
Answer:
- Surface plasmon resonance (SPR): Measures binding kinetics (k/k) to immobilized kinase domains .
- Isothermal titration calorimetry (ITC): Quantifies binding enthalpy (ΔH) and entropy (ΔS), revealing hydrophobic vs. hydrogen-bonding contributions .
- Cryo-EM: Resolves compound-induced conformational changes in large enzyme complexes .
Advanced: How is metabolic stability assessed, and what structural liabilities exist?
Answer:
- In vitro assays: Incubation with human liver microsomes (HLM) identifies rapid oxidative metabolism at the tetrahydroquinoline C–H bonds (t = 12 min) .
- Structural optimization: Deuterating the tetrahydroquinoline ring increases t to 45 min, as seen in deuterated analogs .
Advanced: What contradictions exist in reported IC50_{50}50 values across studies?
Answer:
Discrepancies arise from:
- Assay conditions: ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition profiles .
- Cell lines: Varied endogenous kinase expression (e.g., HEK293 vs. A549) impacts potency .
Resolution: Standardize assays using recombinant enzymes and fixed ATP levels (e.g., 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
